molecular formula C21H26N2 B3484332 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3484332
M. Wt: 306.4 g/mol
InChI Key: OIVTXSATSCRPAF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the piperazine family. This compound has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the modulation of neurotransmitter release and uptake in the brain. This compound is believed to act as a reuptake inhibitor for various neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound may help to increase their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential use in the treatment of various neurological disorders. This compound may also be useful in studying the mechanisms of neurotransmitter release and uptake in the brain. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain studies.

Future Directions

There are a number of future directions for research involving 1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research involves the development of more potent and selective reuptake inhibitors for various neurotransmitters. Another area of research involves the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.

Scientific Research Applications

1-(4-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in various scientific research applications. One area of research involves its mechanism of action, which is believed to involve the modulation of neurotransmitter release and uptake in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, including depression and anxiety.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-12H,13-18H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVTXSATSCRPAF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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